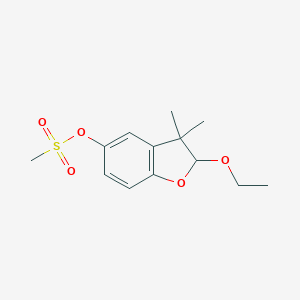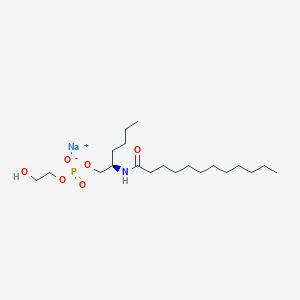
4-Bromo-2,2,3,3,4,4-hexadeuteriobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2,2,3,3,4,4-hexadeuteriobutanoic acid is a deuterated derivative of 4-bromobutanoic acid. This compound is characterized by the presence of bromine and deuterium atoms, which replace the hydrogen atoms in the butanoic acid structure. The incorporation of deuterium atoms can significantly alter the physical and chemical properties of the compound, making it useful in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,2,3,3,4,4-hexadeuteriobutanoic acid typically involves the bromination of a deuterated butanoic acid precursor. One common method is the bromination of 2,2,3,3,4,4-hexadeuteriobutanoic acid using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2,2,3,3,4,4-hexadeuteriobutanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), to form different derivatives.
Reduction Reactions: The compound can be reduced to form 4-deuteriobutanoic acid using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of this compound derivatives with higher oxidation states.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Substitution: Formation of 4-hydroxy-2,2,3,3,4,4-hexadeuteriobutanoic acid or 4-amino-2,2,3,3,4,4-hexadeuteriobutanoic acid.
Reduction: Formation of 4-deuteriobutanoic acid.
Oxidation: Formation of this compound derivatives with higher oxidation states.
Aplicaciones Científicas De Investigación
4-Bromo-2,2,3,3,4,4-hexadeuteriobutanoic acid has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of deuterated compounds for NMR spectroscopy studies.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in the design of deuterated drugs with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with enhanced stability and performance.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2,2,3,3,4,4-hexadeuteriobutanoic acid involves its interaction with specific molecular targets and pathways. The presence of deuterium atoms can influence the compound’s reactivity and stability, leading to unique effects in chemical and biological systems. For example, deuterium substitution can alter the rate of metabolic reactions, providing insights into enzyme mechanisms and metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromobutanoic acid: The non-deuterated analog of 4-Bromo-2,2,3,3,4,4-hexadeuteriobutanoic acid.
2,2,3,3,4,4-Hexadeuteriobutanoic acid: A deuterated butanoic acid without the bromine atom.
4-Chloro-2,2,3,3,4,4-hexadeuteriobutanoic acid: A similar compound with a chlorine atom instead of bromine.
Uniqueness
This compound is unique due to the combination of bromine and deuterium atoms in its structure. This combination imparts distinct physical and chemical properties, making it valuable for specific research applications, such as studying isotope effects and developing deuterated drugs.
Propiedades
IUPAC Name |
4-bromo-2,2,3,3,4,4-hexadeuteriobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO2/c5-3-1-2-4(6)7/h1-3H2,(H,6,7)/i1D2,2D2,3D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRHQDJDRGZFIPO-NMFSSPJFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)C([2H])([2H])C([2H])([2H])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





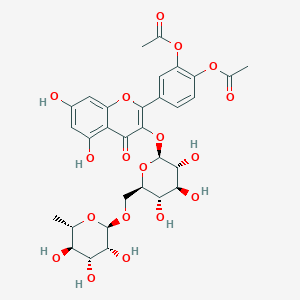
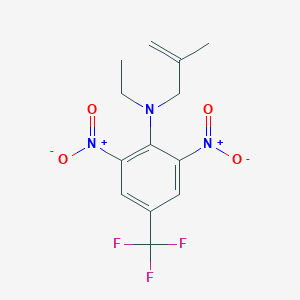
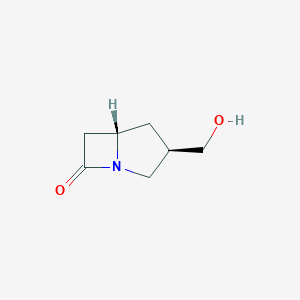
![Carbamic acid,(2-methyl-3-azabicyclo[3.1.0]hex-6-yl)-,1,1-dimethylethyl ester](/img/structure/B166124.png)

![2-[[2-[2-[[2-[bis(carboxymethyl)amino]-2-oxoethyl]-(2-tetradecanoyloxyethyl)amino]ethyl-(2-hydroxyethyl)amino]acetyl]-(carboxymethyl)amino]acetic acid](/img/structure/B166127.png)
